molecular formula C8H18ClNO2 B13333672 2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride

2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13333672
M. Wt: 195.69 g/mol
InChI Key: VIYMJMQRQOMGCB-UHFFFAOYSA-N
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Description

2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C8H18ClNO2. It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with ethylamine under controlled conditions. The process may include steps such as:

    Formation of the tetrahydrofuran ring: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy group: This step involves the ethoxylation of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine hydrochloride
  • 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Uniqueness

2-(4-Ethoxytetrahydrofuran-3-yl)ethan-1-amine hydrochloride is unique due to its tetrahydrofuran ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-(4-ethoxyoxolan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-2-11-8-6-10-5-7(8)3-4-9;/h7-8H,2-6,9H2,1H3;1H

InChI Key

VIYMJMQRQOMGCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1COCC1CCN.Cl

Origin of Product

United States

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